Etiprednol

Description

Ester Derivatives and Side Chain Modifications

Etiprednol dicloacetate is an ethyl 17α-dichloroacetoxy-11β-hydroxy-androsta-1,4-diene-3-one-17β-carboxylate ingentaconnect.comresearchgate.netnih.gov. Its structure involves modifications at position 17 of Δ1-cortienic acid, specifically to both the carboxyl (β) and hydroxyl (α) groups ingentaconnect.com. The 17α-dichloroacetyl function is noted as both a unique pharmacophore and the source of the molecule's "softness" researchgate.net. The synthesis involves the introduction of ester groups, including the ethyl ester at the 17β-carboxylate position and the dichloroacetate (B87207) ester at the 17α-hydroxyl position ingentaconnect.com. The development of this compound dicloacetate and related analogues, such as loteprednol (B1675157) etabonate, represents a second generation of soft glucocorticoids that are derivatives of cortienic acid kg.ac.rs. These are designed to be easily metabolized into inactive metabolites after local administration kg.ac.rs.

Impurity Profiling and Analytical Method Development in Research Batches

Impurity profiling is a critical aspect of pharmaceutical development, involving the detection, isolation, identification, structure elucidation, and quantitative determination of impurities in drug substances and formulations pharmatutor.orgasianjpr.combiomedres.us. For this compound dicloacetate, impurity profiling was a key part of its chemical development researchgate.netnih.gov. The aim was to identify impurities present in experimental pilot plant batches at concentrations of 0.10 area % or higher ingentaconnect.comresearchgate.netnih.gov. A total of 19 compounds, including eight potential impurities, were considered in analytical studies ingentaconnect.comresearchgate.netnih.gov.

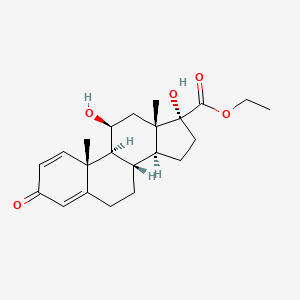

Structure

3D Structure

Properties

CAS No. |

182069-13-2 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

ethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C22H30O5/c1-4-27-19(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)18(15)17(24)12-21(16,22)3/h7,9,11,15-18,24,26H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,20-,21-,22-/m0/s1 |

InChI Key |

JTXYEERBIZXLJC-DCJXKKNWSA-N |

Isomeric SMILES |

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

Canonical SMILES |

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Etiprednol

HPLC-based Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of impurities in pharmaceuticals pharmatutor.orgasianjpr.combiomedres.us. In the case of etiprednol dicloacetate, HPLC methods were developed specifically for the separation of impurities found in research batches ingentaconnect.comresearchgate.netnih.gov. Studies compared normal-phase and reversed-phase HPLC methods to achieve adequate separation of closely related 1,4-androstadiene-3-one derivatives formed during synthesis ingentaconnect.com. An isocratic reversed-phase HPLC system (System V02) was selected for various studies, demonstrating baseline separation of nearly all relevant compounds ingentaconnect.comresearchgate.netnih.gov. This system allowed for the quantitation of this compound dicloacetate and showed that pilot plant batches prepared by the standardized synthesis method typically contained no more than 2-3 impurities with area % values exceeding 0.10 ingentaconnect.comresearchgate.netnih.gov. Parameters influencing chromatographic behavior, such as column type, mobile phase composition, and column temperature, were varied during method development, while the eluent pH was maintained at 4.5, a value found to ensure the stability of the this compound dicloacetate ester bonds ingentaconnect.comresearchgate.netnih.gov.

Key parameters for an isocratic reversed-phase HPLC system (V02) included:

| Parameter | Value |

|---|---|

| Column | Eurospher-100, C18, 5 µm (125 x 4 mm I.D. with a 5 mm integrated pre-column) ingentaconnect.com |

| Eluent | Methanol-aqueous buffer (pH 4.5) 60:40, v/v ingentaconnect.com |

| Flow rate | 0.8 ml/min ingentaconnect.com |

The development of the HPLC method aimed for baseline separation of actual and potential impurities likely to arise during synthesis, purification, and storage of this compound dicloacetate within a timeframe of less than 30 minutes ingentaconnect.com.

Structure Elucidation of Research-Related Impurities

Structure elucidation of impurities is a crucial step in impurity profiling pharmatutor.orgasianjpr.combiomedres.us. For this compound dicloacetate, the structures of isolated compounds were determined using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) ingentaconnect.com. The proposed structures were confirmed by synthesizing the compounds and comparing their NMR and MS spectra with those of the isolated contaminants ingentaconnect.com. This process allowed for the identification of 17 isolated and identified contaminants ingentaconnect.com. The replacement of ethyl iodide with diethyl sulfate (B86663) in the final synthesis step of this compound dicloacetate helped eliminate a co-eluting diastereomer pair of a 17α-chloro-iodoacetoxy analogue, which had posed a separation problem in the HPLC system ingentaconnect.com.

Molecular Pharmacology and Receptor Interactions of Etiprednol

Glucocorticoid Receptor Binding Studies

Studies investigating the interaction of etiprednol and its derivatives with the glucocorticoid receptor provide crucial insights into their potency and mechanism of action. Receptor binding affinity (RBA) is considered a major determinant of the therapeutic potential of corticosteroids researchgate.netresearchgate.net.

Relative Receptor Binding Affinity (RRBA) Determinations

Relative Receptor Binding Affinity (RRBA) is a measure used to compare the binding strength of a compound to the glucocorticoid receptor relative to a reference glucocorticoid, often dexamethasone (B1670325), which is typically assigned an RRBA of 100 ingentaconnect.comresearchgate.net. RRBA determinations for this compound derivatives, such as this compound dicloacetate, have been conducted to assess their intrinsic affinity for the GR researchgate.netingentaconnect.comresearchgate.net. These studies are often performed using standard methodologies, including ligand binding assays, which measure the degree to which a test drug occupies its target receptor giffordbioscience.comcriver.com.

Comparative Binding with Reference Glucocorticoids (e.g., Dexamethasone, Budesonide)

Comparative binding studies evaluate the affinity of this compound and its derivatives against established glucocorticoids like dexamethasone and budesonide (B1683875) nih.govnih.govwikipedia.orgresearchgate.netguidetopharmacology.orgnih.gov. Research indicates that this compound dicloacetate can exhibit receptor binding affinities comparable to or even exceeding those of reference compounds such as dexamethasone occams.com. Specifically, studies have shown that this compound dicloacetate can be at least equipotent with budesonide in certain in vivo models and, in some investigated variables, may surpass budesonide's activity researchgate.netresearchgate.net. While transrepressing activity of this compound dicloacetate and budesonide can be comparable to dexamethasone at certain concentrations, their transactivating activities may differ significantly researchgate.netresearchgate.net.

Kinetics of Receptor Association and Dissociation (Kon, Koff, Residence Time)

The kinetics of receptor binding, specifically the association rate constant (Kon) and the dissociation rate constant (Koff), play a significant role in determining the duration and effectiveness of a drug's action excelleratebio.comworktribe.comcsmres.co.uknih.govnih.gov. The residence time (1/Koff) and half-life (0.693/Koff) are key descriptors of dissociation kinetics excelleratebio.comcsmres.co.uknih.gov. Compounds with slow dissociation rates (small Koff) can exhibit prolonged receptor binding, potentially leading to sustained effects even when the free drug concentration decreases excelleratebio.comcsmres.co.uknih.gov. While specific Kon and Koff values for this compound were not extensively detailed in the search results, the concept of binding kinetics is recognized as crucial for understanding the pharmacological profile of soft steroids like this compound dicloacetate excelleratebio.comcsmres.co.uk. The "soft" nature of this compound suggests a design aimed at rapid inactivation, which would likely influence its binding kinetics and residence time at the receptor, contributing to a favorable local-to-systemic activity ratio researchgate.netresearchgate.netresearchgate.net.

Investigation of Molecular Determinants of Receptor Binding Kinetics

Understanding the molecular features that govern the kinetics of this compound's interaction with the glucocorticoid receptor is essential for rational drug design and predicting pharmacological behavior.

Role of Molecular Size and Conformational Fluctuations

Molecular size and conformational flexibility of a ligand can influence its ability to access and bind to the receptor binding site, affecting both association and dissociation rates ingentaconnect.comresearchgate.netnih.govnih.gov. Quantitative Structure-Activity Relationship (QSAR) studies on soft steroids, including those structurally related to this compound dicloacetate, have indicated that molecular volume can be a relevant descriptor for receptor binding affinity researchgate.netingentaconnect.comresearchgate.net. Conformational changes in both the ligand and the receptor can occur during the binding process, impacting the kinetics of association and dissociation nih.govnih.gov.

Electrostatic and Hydrophobic Interactions at the Receptor Binding Site

Table 1: Comparative Glucocorticoid Receptor Binding and Activity

| Compound | Relative Receptor Binding Affinity (RRBA) (vs Dexamethasone = 100) | Transrepressing Activity (vs Dexamethasone) | Transactivating Activity (vs Dexamethasone) |

| This compound Dicloacetate | Comparable to or exceeding Dexamethasone occams.com | Comparable to Dexamethasone and Budesonide researchgate.netresearchgate.net | Considerably lower than Dexamethasone researchgate.netresearchgate.net |

| Dexamethasone | 100 (Reference) ingentaconnect.comresearchgate.net | Reference researchgate.netresearchgate.net | Reference researchgate.netresearchgate.net |

| Budesonide | Higher than Dexamethasone in some contexts nih.gov | Comparable to Dexamethasone and this compound Dicloacetate researchgate.netresearchgate.net | Considerably lower than Dexamethasone researchgate.netresearchgate.net |

Table 2: Predicted Collision Cross Section (CCS) Values

| Compound | Adduct | Predicted CCS (Ų) | Source |

| This compound | [M+H]+ | 202.1 | PubChem nih.gov |

| [M+Na]+ | 208.5 | PubChem nih.gov | |

| [M+NH4]+ | 212.8 | PubChem nih.gov | |

| [M+K]+ | 202.2 | PubChem nih.gov | |

| [M-H]- | 204.3 | PubChem nih.gov | |

| [M+Na-2H]- | 200.3 | PubChem nih.gov | |

| [M]+ | 203.8 | PubChem nih.gov | |

| [M]- | 203.8 | PubChem nih.gov | |

| This compound Dicloacetate | [M+H]+ | 202.9 | PubChem uni.lu |

| [M+Na]+ | 210.9 | PubChem uni.lu | |

| [M+NH4]+ | 213.2 | PubChem uni.lu | |

| [M+K]+ | 202.0 | PubChem uni.lu | |

| [M-H]- | 202.3 | PubChem uni.lu | |

| [M+Na-2H]- | 204.7 | PubChem uni.lu | |

| [M]+ | 204.5 | PubChem uni.lu | |

| [M]- | 204.5 | PubChem uni.lu | |

| Budesonide | [M+H]+ | 202.1 | PubChem uni.lu |

| [M+Na]+ | 208.5 | PubChem uni.lu | |

| [M+NH4]+ | 212.8 | PubChem uni.lu | |

| [M+K]+ | 202.2 | PubChem uni.lu | |

| [M-H]- | 204.3 | PubChem uni.lu | |

| [M+Na-2H]- | 200.3 | PubChem uni.lu | |

| [M]+ | 203.8 | PubChem uni.lu | |

| [M]- | 203.8 | PubChem uni.lu |

Structure-Activity Relationships (SAR) and Structure-Kinetics Relationships (SKR)

Structure-Activity Relationship (SAR) studies aim to define how specific structural features of a molecule relate to its biological activity. gardp.orgwikipedia.org Structure-Kinetic Relationship (SKR) studies, a related concept, focus on how structural changes influence the kinetics of ligand-receptor binding, including association and dissociation rates, and thus receptor residence time. rsc.orguniversiteitleiden.nl

Elucidation of Key Pharmacophores

For soft corticosteroids like this compound dicloacetate, key pharmacophores are crucial for their interaction with the glucocorticoid receptor. The 17α and 17β positions on the steroid backbone are identified as important pharmacophores where suitable substitutions can lead to good receptor-binding affinity. ingentaconnect.comresearchgate.net this compound dicloacetate is noted as having a unique structure with a 17α-dichloroester substituent, which serves as a significant pharmacophore. researchgate.net This dichloro function at the 17α position is considered necessary for its activity. researchgate.net

Impact of Substituents (e.g., Halogenation) on Glucocorticoid Receptor Potency

Substitutions on the steroid ring structure, particularly halogenation, significantly impact glucocorticoid receptor potency. Halogenation, most commonly fluorination, at the 6α and 9α positions is known to enhance both glucocorticoid and mineralocorticoid activity. ingentaconnect.comresearchgate.net For soft steroids that meet the main binding criteria for the GR, 6α- or 9α-halogenation is a structural element that accounts for a large portion of the variability in receptor binding affinity (RBA). ingentaconnect.comresearchgate.net While halogenation at these positions is well-established for increasing potency, this compound dicloacetate is unique in having halogen substituents (chlorine) at the 17α position. researchgate.net The dichloro substitution at 17α is specifically highlighted as being necessary for the activity of this compound dicloacetate. researchgate.net

Selectivity Profiling against Other Nuclear Receptors or Target Proteins

Glucocorticoids primarily target the glucocorticoid receptor, but they can also interact with other nuclear receptors, such as the mineralocorticoid receptor (MR) and progesterone (B1679170) receptor (PR), leading to potential side effects. frontiersin.orgoricpharma.comingentaconnect.com Selective modulation of nuclear receptor activities is a goal in drug design to minimize unwanted interactions. nih.govnih.gov While the provided search results highlight the primary interaction of this compound dicloacetate with the glucocorticoid receptor, they also mention its investigation for specific therapeutic areas like asthma and Crohn's disease, implying a desired selectivity for the GR pathway involved in inflammation. drugbank.com Some studies on novel selective GR agonists and modulators (SEGRAMs) demonstrate the importance of selectivity profiling against PR and MR to achieve a better safety profile compared to non-selective glucocorticoids like prednisolone. frontiersin.org

Computational Approaches in Receptor Interaction Analysis

Computational methods play a significant role in understanding ligand-receptor interactions and guiding the design of new compounds. colab.wsnih.govscielo.org.mx

Molecular Docking Studies with Glucocorticoid Receptor

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and estimate the binding affinity. frontiersin.orgcolab.wsmdpi.com This approach is valuable when experimental co-crystal structures of the ligand-receptor complex are unavailable. frontiersin.org Molecular docking studies have been performed to investigate the interactions of various ligands, including corticosteroids and novel candidates, with the glucocorticoid receptor. colab.wsmdpi.commdpi.com These studies aim to confirm interactions important for activity and to understand how different ligands induce conformational changes in the receptor. frontiersin.orgcolab.ws For example, molecular docking has been used to examine the interactions of highly potent glucocorticoid analogues with the GR ligand-binding domain to explain their activity and potential for reduced transactivation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish relationships between the chemical structure of compounds and their biological activity researchgate.netnih.gov. In the context of corticosteroids like this compound, QSAR modeling has been applied to understand how structural features influence glucocorticoid receptor binding affinity (RBA) ingentaconnect.comresearchgate.netresearchgate.net.

Research on soft corticosteroids, including those structurally related to this compound dicloacetate, has involved extensive QSAR analysis of RBA data ingentaconnect.comresearchgate.net. These studies aim to identify the structural elements and physicochemical parameters that significantly impact GR binding ingentaconnect.com. For instance, QSAR models have shown that receptor binding affinity at the GR can be dramatically increased by the presence of 6α- or 9α-halogenation in the steroid structure ingentaconnect.comresearchgate.netresearchgate.net. Additionally, lipophilicity, as measured by log Po/w, also tends to increase RBA ingentaconnect.comresearchgate.net.

A classical, regression-type QSAR analysis on a series of soft steroids, including those structurally related to this compound dicloacetate, demonstrated that an indicator variable for 6α- or 9α-halogenation and lipophilicity could account for a significant portion of the variability in log RBA data, close to 80% ingentaconnect.comresearchgate.netresearchgate.net. This indicates that these specific structural and physicochemical properties are key determinants of how strongly these compounds bind to the glucocorticoid receptor.

Data from QSAR studies on soft corticosteroids highlight the impact of specific structural modifications on receptor binding. While direct QSAR data solely focused on this compound as a standalone compound is limited in the provided results, the studies on this compound dicloacetate and related soft steroids provide insights into the structural factors influencing the GR binding of this class of compounds ingentaconnect.comresearchgate.net.

Cellular and Molecular Mechanisms of Action of Etiprednol

Modulation of Gene Expression and Transcriptional Regulation

The primary mechanism by which etiprednol, similar to other glucocorticoids, modulates cellular function is through the regulation of gene expression. drugbank.comqiagen.comamazonaws.com Upon entering the cell, this compound binds to the GR, inducing a conformational change that leads to the dissociation of chaperone proteins. qiagen.com The activated this compound-GR complex then translocates into the nucleus, where it can influence the transcription of target genes through several mechanisms. qiagen.com These include binding to specific DNA sequences known as glucocorticoid response elements (GREs) to activate gene transcription (transactivation) or interacting with other transcription factors, such as AP-1 and NF-κB, to repress gene expression (transrepression). qiagen.comnih.gov Transrepression is considered a major mechanism underlying the anti-inflammatory actions of glucocorticoids. qiagen.com

Effect on Cytokine Production in Immune Cell Lines (in vitro)

In in vitro studies, this compound dicloacetate, a form of this compound, has been shown to effectively reduce the production of cytokines in immune cells. Specifically, it decreased cytokine production in lymphocytes stimulated with lipopolysaccharide (LPS). researchgate.netingentaconnect.comnih.gov This effect on cytokine production is a key aspect of its anti-inflammatory activity. Research has demonstrated that this compound dicloacetate can significantly inhibit the release of pro-inflammatory cytokines like TNF-α from stimulated human blood cells. researchgate.net

| Stimulus | Cell Type | Effect on Cytokine Production | Reference |

| LPS | Lymphocytes | Decreased | researchgate.netingentaconnect.comnih.gov |

| LPS | Human Blood Cells | Inhibited TNF-α production | researchgate.net |

Impact on Lymphocyte Proliferation (in vitro)

This compound dicloacetate has also demonstrated an inhibitory effect on the proliferation of lymphocytes in vitro. Studies using tissue cultures of blood mononuclear cells have shown that the compound attenuated proliferation induced by lectins. researchgate.netingentaconnect.comnih.govresearchgate.net This suggests that this compound can modulate the immune response by limiting the expansion of immune cell populations.

| Stimulus | Cell Type | Effect on Proliferation | Reference |

| Lectin | Blood Mononuclear Cells | Attenuated | researchgate.netingentaconnect.comnih.govresearchgate.net |

Regulation of Inflammatory Mediators (e.g., TNF-α, IL-1β) in Cellular Models

This compound's impact on gene expression directly influences the production of key inflammatory mediators. As mentioned, it effectively decreases TNF-α production in stimulated cellular models. researchgate.netresearchgate.net TNF-α and IL-1β are critical pro-inflammatory cytokines involved in various cellular activities and inflammatory responses. plos.orgfrontiersin.orgmdpi.com While the modulation of TNF-α by this compound is clearly demonstrated in research, the direct impact specifically on IL-1β production by this compound in cellular models is less explicitly detailed in the provided information, although the general reduction in cytokine production in LPS-stimulated lymphocytes would likely encompass IL-1β. researchgate.netingentaconnect.comnih.gov

Intracellular Signaling Pathway Investigations

The effects of this compound are mediated through its interaction with intracellular signaling pathways, primarily initiated by the activation of the glucocorticoid receptor. plos.orgpickle.grfrontiersin.orgtandfonline.comtargetmol.com

Downstream Signaling Events Triggered by Glucocorticoid Receptor Activation

Upon binding this compound, the activated GR complex initiates a cascade of downstream signaling events. The translocation of the GR to the nucleus is a critical step, allowing it to interact with DNA and other transcription factors. qiagen.com This interaction leads to the modulation of target gene transcription, either through direct binding to GREs (transactivation) or by protein-protein interactions with other transcription factors like AP-1 and NF-κB (transrepression). qiagen.comnih.gov These genomic mechanisms alter the cellular proteome, affecting various cellular processes. Beyond genomic effects, glucocorticoids can also exert rapid, non-genomic effects through interactions with signaling kinases, although the specific contribution of this compound to these non-genomic pathways requires further detailed investigation. amazonaws.comnih.gov

Cellular Uptake and Intracellular Distribution Research

Research specifically detailing the precise mechanisms of cellular uptake and intracellular distribution of this compound or this compound dicloacetate is not extensively described in the provided literature. However, studies investigating the anti-inflammatory effects of this compound dicloacetate in vitro necessarily involve interaction with and uptake by cells. For instance, this compound dicloacetate has been shown to decrease cytokine production in lipopolysaccharide-stimulated lymphocytes and attenuate lectin-induced proliferation of blood mononuclear cells in tissue culture, indicating cellular engagement is requisite for its activity nih.govvrachi.name. The "soft drug" design principle, which applies to this compound dicloacetate, aims for targeted local activity with rapid systemic inactivation, implying that significant intracellular accumulation in systemic tissues is limited due to metabolism nih.govvrachi.namenih.govnih.gov. While the general principles of cellular uptake and intracellular trafficking for various compounds and nanoparticles are subjects of research, detailed studies specifically mapping the internalization pathways or intracellular localization of this compound or its dicloacetate form within target cells were not found within the scope of the provided search results.

Mechanisms of Metabolic Inactivation within Cells/Tissues (in vitro)

In vitro studies have demonstrated that this compound dicloacetate undergoes rapid metabolic inactivation, particularly in the presence of serum components nih.govvrachi.namenih.gov. This characteristic rapid metabolism is a key feature of its design as a "soft drug," intended to ensure high local activity while minimizing systemic exposure and potential side effects nih.govvrachi.namenih.govnih.gov. The primary mechanism identified for this inactivation is hydrolysis nih.gov.

Research utilizing human plasma and liver samples in vitro has provided insight into the sites of this compound dicloacetate metabolism nih.gov. These studies indicate that this compound dicloacetate is predominantly deactivated in human plasma rather than in the liver nih.gov. One study reported undetectable hydrolysis of this compound dicloacetate in liver tissue in vitro nih.gov.

Esterase-Catalyzed Hydrolysis and Metabolite Formation

The rapid inactivation of this compound dicloacetate is primarily driven by esterase-catalyzed hydrolysis nih.gov. This enzymatic cleavage targets the labile ester bonds incorporated into the molecule as part of its soft drug design nih.gov.

Studies have identified specific enzymes involved in this hydrolytic process. Paraoxonase 1 (PON1), an esterase associated with high-density lipoprotein (HDL), has been found to be a major hydrolase responsible for the metabolism of this compound dicloacetate in human plasma nih.gov. Additionally, human serum albumin (HSA) has been shown to exhibit slight hydrolase activity towards this compound dicloacetate in vitro nih.gov.

The rate of hydrolysis for this compound dicloacetate in plasma is notably faster compared to other soft steroids like Loteprednol (B1675157) etabonate nih.gov. An in vitro half-life of 1.35 ± 0.08 hours has been reported for this compound dicloacetate in plasma nih.gov.

The hydrolysis of this compound dicloacetate leads to the formation of metabolites. Two main metabolites identified are the 17α-OH and the 17β-COOH derivatives nih.gov. Complete hydrolysis of both ester bonds is understood to ultimately yield Δ¹-cortienic acid, which is considered an inactive metabolite. This suggests a multi-step hydrolysis process, where the initial cleavage of one ester bond produces intermediate metabolites (such as the 17α-OH and 17β-COOH derivatives), and further hydrolysis leads to the inactive Δ¹-cortienic acid nih.gov. The second hydrolysis step, leading to Δ¹-cortienic acid, is reported to be significantly slower than the initial hydrolysis nih.gov.

Role of Serum Components on in vitro Activity

The presence and quantity of serum components significantly influence the in vitro activity of this compound dicloacetate nih.govvrachi.namenih.gov. The observed loss of anti-inflammatory activity in vitro is directly linked to the rapid metabolism of the compound mediated by these serum components nih.govvrachi.namenih.gov.

Preclinical Pharmacological Investigations of Etiprednol in Disease Models Non Human

Pharmacodynamic Profiling in Animal Models

Preclinical pharmacodynamic studies in animal models have been crucial in understanding the potential therapeutic effects of etiprednol dicloacetate, especially in the context of inflammation.

Anti-inflammatory Efficacy in Specific Animal Models (e.g., Airway Inflammation, Eosinophilia Models)

This compound dicloacetate has demonstrated significant anti-inflammatory efficacy in animal models of airway inflammation. A widely used model involves allergen-sensitized and challenged Brown Norway rats, which mimics key features of asthma, including inflammation, eosinophilia, mucus production, and airway hyperreactivity. guidetopharmacology.orgnih.gov In this model, topical administration of this compound dicloacetate substantially attenuated allergen-induced bronchoalveolar fluid eosinophilia. nih.govmims.com The compound effectively decreased cellular infiltration into the bronchial cavities of experimental animals. guidetopharmacology.org

Attenuation of Pathological Markers in Preclinical Models (e.g., Eosinophil Infiltration, Mucus Secretion)

Studies in allergen-challenged Brown Norway rats have shown that this compound dicloacetate effectively attenuates several pathological markers associated with airway inflammation. It decreased the number of eosinophils in the perivascular area of the lung tissue. wikipedia.org Furthermore, this compound dicloacetate significantly attenuated peribronchial eosinophilia in the lungs of these animals. guidetopharmacology.orgnih.gov Beyond cellular infiltration, the compound also reduced the number of mucus-secreting cells and inhibited antigen-induced formation of perivascular edema. guidetopharmacology.orgwikipedia.org

Comparison of Pharmacological Effects with Reference Glucocorticoids in Animal Studies

Comparisons have been made between the pharmacological effects of this compound dicloacetate and reference glucocorticoids, such as budesonide (B1683875), in animal models. In the allergen-sensitized and challenged Brown Norway rat model, this compound dicloacetate's pharmacological effects were comparable to those of budesonide across various examined parameters. nih.govmims.com In terms of attenuating peribronchial eosinophilia, this compound dicloacetate (ED50 of 0.62 µg/kg) was slightly more effective than budesonide (ED50 of 1.61 µg/kg). guidetopharmacology.orguni.lu This difference was statistically significant. guidetopharmacology.org this compound dicloacetate also demonstrated superior efficacy compared to budesonide in decreasing the number of mucus-secreting cells, with calculated ED50 values of 13.8 µg/kg and 32.7 µg/kg, respectively, showing a statistically significant difference. guidetopharmacology.orguni.lu

Here is a summary of comparative efficacy data in the Brown Norway rat model:

| Pathological Marker | This compound Dicloacetate ED50 (µg/kg) | Budesonide ED50 (µg/kg) | Statistical Significance (vs. Budesonide) | Source |

| Peribronchial Eosinophilia | 0.62 | 1.61 | p < 0.0001 | guidetopharmacology.orguni.lu |

| Mucus Secreting Cells | 13.8 | 32.7 | p = 0.0042 | guidetopharmacology.orguni.lu |

Proof-of-Concept Studies in Relevant Preclinical Disease Models

Preclinical proof-of-concept (PoC) studies are an early stage of drug development where a compound shows potential in animal models. epa.govnucleos.com Evaluating compounds in in vivo animal models is a mainstay of drug development programs for demonstrating disease-specific properties. mims.com this compound dicloacetate has been investigated in relevant preclinical disease models, such as the ovalbumin-sensitized and challenged Brown Norway rat model, which is a widely used animal model for evaluating potential anti-asthmatic agents. guidetopharmacology.orgnih.govmims.com These studies provide initial evidence of the compound's efficacy in a living system before progression to clinical trials. epa.govnucleos.com

Mechanistic Insights from in vivo Preclinical Studies

In vivo preclinical studies with this compound dicloacetate have provided insights into its mechanism of action, particularly in relation to its design as a "soft" steroid.

Understanding the "Soft" Character in Preclinical in vivo Context

This compound dicloacetate is characterized as a "soft" steroid, designed to be active locally at the site of application and then rapidly inactivated upon entering the systemic circulation. nih.govnih.govmims.commedicinebangla.comidrblab.cn This design aims to maximize local therapeutic effects while minimizing systemic side effects. nih.govmims.comnih.gov

In vitro studies, which complement in vivo observations, have contributed to understanding this "soft" character. The anti-inflammatory effect of this compound dicloacetate in vitro was shown to be dependent on the quantity of serum components present, suggesting rapid metabolism in the presence of serum. nih.govmims.com This loss of activity is likely due to fast metabolism, which has been demonstrated using analytical methods like LC/MS/MS in the presence of sera. nih.govmims.com

While primarily assessed through in vitro metabolism studies, the observed potent local effects and anticipated reduced systemic activity in animal models support the concept of this compound dicloacetate acting as a soft drug in a preclinical in vivo context. nih.govmims.com The molecule is designed for facile hydrolytic deactivation, which is expected to significantly reduce systemic activity following local application. medicinebangla.comnih.gov

Furthermore, in vitro studies have explored the compound's ability to dissociate transrepressing and transactivating properties, a mechanism relevant to minimizing glucocorticoid side effects. nih.gov While there was no statistically significant difference between the transrepressing activity of this compound dicloacetate and budesonide, the transactivating properties of the two steroids differed significantly in vitro. uni.lu Although primarily an in vitro finding, this mechanistic insight supports the design principle behind this compound dicloacetate as a steroid with potentially reduced systemic impact in vivo.

Exploration of Local vs. Systemic Pharmacological Selectivity in Animal Studies

The pharmacological selectivity of this compound dicloacetate, specifically its preference for local activity with reduced systemic exposure, has been a key area of preclinical investigation. This "soft drug" characteristic is designed to maximize therapeutic effects at the site of administration while minimizing potential systemic side effects associated with corticosteroids. nih.govingentaconnect.comresearchgate.net

Studies in animal models, such as allergen-sensitized and challenged Brown Norway rats, have been used to evaluate the local anti-inflammatory effects of this compound dicloacetate following topical administration. nih.govingentaconnect.comnih.gov These investigations assessed various parameters indicative of allergic airway inflammation, including broncho-alveolar fluid and lung tissue eosinophilia, goblet cell hyperplasia, mucus production, perivascular edema formation, and airways hyperresponsiveness. nih.gov

Comparative studies with other corticosteroids, such as budesonide, have been conducted to benchmark the efficacy of this compound dicloacetate. In the Brown Norway rat model, this compound dicloacetate demonstrated comparable or even superior activity to budesonide across several inflammatory markers. nih.govingentaconnect.comresearchgate.net For instance, this compound dicloacetate significantly attenuated allergen-induced bronchoalveolar fluid eosinophilia. ingentaconnect.comnih.gov At a dose of 0.1 µg/kg, this compound dicloacetate showed a statistically highly significant inhibition of eosinophil immigration into the bronchoalveolar space, with an inhibition rate exceeding 60%. Budesonide also reduced eosinophil numbers dose-dependently, but was not effective at the 0.1 µg/kg dose in this specific measurement series. researchgate.net

Further detailed in vivo investigations in the ovalbumin-sensitized and challenged Brown Norway rat model examined the effects on tissue peribronchial eosinophilia, epithelial cell mucus production, and perivascular edema formation. ingentaconnect.comresearchgate.net this compound dicloacetate was found to be statistically significantly more effective than budesonide in decreasing tissue peribronchial eosinophilia, epithelial cell mucus production, and perivascular edema formation. researchgate.net The calculated 50% effective doses (ED50) for alleviating allergen-induced inflammation were reported as 13.8 µg/kg for this compound dicloacetate and 32.7 µg/kg for budesonide, indicating a statistically significant difference (p = 0.0042) between the effects of the two compounds. researchgate.net

The soft character of this compound dicloacetate and its rapid inactivation in systemic circulation have been investigated using in vitro methods. nih.govingentaconnect.comnih.gov The anti-inflammatory effect of this compound dicloacetate in vitro was shown to be dependent on the quantity of serum components present in the assay, suggesting a loss of activity likely due to fast metabolism in the presence of sera. ingentaconnect.comnih.gov This metabolic inactivation in systemic circulation is a key feature contributing to its favorable local selectivity. nih.govingentaconnect.comnih.gov Additionally, studies have indicated that this compound dicloacetate maintains high transrepressing potential while having greatly reduced transactivating activity, further supporting a favorable selectivity profile. nih.gov

Here is a summary of comparative efficacy data from a study in Brown Norway rats:

| Inflammatory Marker | This compound Dicloacetate Efficacy | Budesonide Efficacy | Statistical Significance (vs. Budesonide) |

| Bronchoalveolar fluid eosinophilia | Substantially attenuated ingentaconnect.comnih.gov | Comparable ingentaconnect.comnih.gov | Inhibition > 60% at 0.1 µg/kg researchgate.net |

| Tissue peribronchial eosinophilia | Decreased to a greater extent researchgate.net | Decreased researchgate.net | Statistically significant researchgate.net |

| Epithelial cell mucus production | Decreased to a greater extent researchgate.net | Decreased researchgate.net | Statistically significant researchgate.net |

| Perivascular edema formation | Decreased to a greater extent researchgate.net | Decreased researchgate.net | Statistically significant researchgate.net |

| Overall alleviation of inflammation | More effective researchgate.net | Less effective researchgate.net | Statistically significant (p=0.0042) researchgate.net |

Development of Preclinical Biomarkers of Response

The development and validation of preclinical biomarkers are crucial for monitoring disease progression and assessing the effectiveness of potential therapies in animal models. longdom.orgcrownbio.com Preclinical biomarkers can provide insights into a drug's pharmacokinetics, pharmacodynamics, and potential toxicity early in the development process. crownbio.com

While the provided search results specifically detail the pharmacological effects of this compound dicloacetate on various inflammatory markers in animal models, these markers themselves serve as preclinical biomarkers of the compound's anti-inflammatory response. nih.govingentaconnect.comresearchgate.net The assessment of parameters such as the extent of broncho-alveolar fluid and lung tissue eosinophilia, goblet cell hyperplasia, mucus production, perivascular edema formation, and airways hyperresponsiveness in allergen-challenged rats are examples of preclinical biomarkers used to evaluate the efficacy of this compound dicloacetate in this disease model. nih.govresearchgate.net

Changes in cytokine production, such as the decrease in cytokine production in lipopolysaccharide-stimulated lymphocytes observed with this compound dicloacetate, can also be considered a preclinical biomarker of its anti-inflammatory activity in in vitro systems. ingentaconnect.comnih.gov Similarly, the attenuation of lectin-induced proliferation of blood mononuclear cells in tissue culture represents another in vitro preclinical biomarker of response. ingentaconnect.comnih.gov

The rapid metabolism of this compound dicloacetate in the presence of serum components, as demonstrated by LC/MS/MS, can be viewed as a preclinical indicator or "biomarker" of its soft drug characteristics and predicted low systemic activity. ingentaconnect.comnih.gov This metabolic profile is directly related to the desired pharmacological selectivity.

In the context of preclinical studies for asthma, the reduction in inflammatory cell infiltration (like eosinophils) in the airways and lung tissue, the decrease in mucus production, and the amelioration of airway hyperresponsiveness are key preclinical biomarkers that indicate a positive response to treatment with compounds like this compound dicloacetate. nih.govresearchgate.net The quantitative assessment of these parameters allows for the comparison of different treatments and the determination of effective doses in preclinical settings. researchgate.net

Here is a table summarizing preclinical biomarkers of response discussed:

| Biomarker Type | Specific Biomarker | Assessment Method | Relevance to this compound Dicloacetate |

| Inflammatory Cells | Broncho-alveolar fluid eosinophilia | Cell counting in BALF nih.govingentaconnect.comnih.gov | Indicates reduced airway inflammation nih.govingentaconnect.comnih.gov |

| Inflammatory Cells | Lung tissue eosinophilia | Histological analysis nih.govresearchgate.net | Indicates reduced tissue inflammation nih.govresearchgate.net |

| Airway Morphology | Goblet cell hyperplasia and mucus production | Histological analysis nih.govresearchgate.net | Indicates reduced mucus secretion nih.govresearchgate.net |

| Tissue Edema | Perivascular edema formation | Histological analysis nih.govresearchgate.net | Indicates reduced vascular leakage nih.govresearchgate.net |

| Airway Function | Airways hyperresponsiveness | Measurement of airway constriction nih.govresearchgate.net | Indicates improved airway function nih.govresearchgate.net |

| Cytokine Production | Cytokine production in stimulated lymphocytes (e.g., TNF-α) | In vitro assays (e.g., ELISA) ingentaconnect.comnih.govnih.gov | Indicates anti-inflammatory cellular effect ingentaconnect.comnih.govnih.gov |

| Cell Proliferation | Lectin-induced proliferation of mononuclear cells | In vitro assays ingentaconnect.comnih.gov | Indicates modulation of immune cell activity ingentaconnect.comnih.gov |

| Metabolic Profile | Metabolism in presence of serum components | LC/MS/MS ingentaconnect.comnih.gov | Indicates soft drug characteristics/systemic inactivation ingentaconnect.comnih.gov |

Drug Discovery and Pre Clinical Development Considerations for Etiprednol Analogs

Lead Optimization Strategies based on SAR/SKR

Lead optimization in the context of Etiprednol analogs heavily relies on understanding Structure-Activity Relationships (SAR) to enhance desired pharmacological properties, such as glucocorticoid receptor binding affinity and anti-inflammatory potency, while maintaining the "soft" metabolic profile. nih.govnih.govnih.govherts.ac.ukuni.lu The corticosteroid scaffold, including this compound, features key positions where chemical modifications can significantly impact activity. Substitutions at the 6, 9, and 16 positions of the steroid structure have been explored to generate highly potent soft corticosteroids. nih.govnih.gov For instance, 6α or 9α-fluoro substitution has been shown to produce highly potent corticosteroids. nih.gov The 17α-dichloroacetyl function in this compound dicloacetate serves as a unique pharmacophore and is crucial for the molecule's "softness" due to its facile hydrolytic deactivation. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have indicated that activity-enhancing groups are effective in soft steroids like this compound analogs. nih.gov Relative receptor binding activity (RRBA) values have been shown to correlate with the presence or absence of fluoro substituents, molecular volume, and calculated partition coefficients. nih.govnih.gov Receptor binding affinity at the glucocorticoid receptor is dramatically increased by 6α- or 9α-halogenation and tends to increase with increasing lipophilicity. nih.govnih.gov

While Structure-Kinetic Relationship (SKR), which considers the kinetics of drug-target interaction like receptor residence time, is a relevant concept in drug discovery uni.lu, the primary focus for soft corticosteroids like this compound analogs in preclinical development emphasizes SAR in conjunction with predictable metabolic deactivation kinetics (softness) to achieve a favorable therapeutic index. nih.govnih.gov

In vitro Metabolic Stability and Bioavailability Studies in Preclinical Contexts

In vitro metabolic stability studies are a critical component of preclinical development for this compound analogs, providing early insights into their susceptibility to biotransformation and helping predict in vivo pharmacokinetic parameters like bioavailability. researchgate.netnih.govnih.govacdb.plus These studies typically involve incubating the compound with relevant biological matrices such as liver microsomes, hepatocytes, or plasma from preclinical species and humans. researchgate.netacdb.plus Metabolic stability is commonly expressed as in vitro half-life (t₁/₂) and intrinsic clearance (CLint). nih.govacdb.plus

Studies on this compound dicloacetate (ED) and Loteprednol (B1675157) etabonate (LE) have shown that they are mainly deactivated in human plasma rather than the liver. nih.govnih.gov Inactive monoesters are produced through hydrolysis, although the second hydrolysis step to ∆¹-cortienic acid is significantly slower. nih.govnih.gov ED was found to be hydrolyzed approximately 10 times faster than LE in plasma, with a reported half-life of 1.35 ± 0.08 hours for ED compared to 12.07 ± 0.52 hours for LE. nih.govnih.gov Human serum albumin (HSA) showed slight hydrolase activity against ED. nih.gov

Preclinical bioavailability studies are essential for determining the rate and extent to which a therapeutically active drug reaches the systemic circulation and is available at the site of action. guidetoimmunopharmacology.orgmims.com These studies, often conducted in animal models, generate pharmacokinetic parameters crucial for screening drug candidates, determining appropriate formulations, and establishing dosage regimens. guidetoimmunopharmacology.orguni.lu While specific detailed preclinical bioavailability data for this compound dicloacetate were not extensively highlighted in the search results, the design principle of soft drugs like ED is to have high local activity and rapid systemic inactivation, implying low systemic bioavailability upon local administration. nih.govnih.gov

The following table summarizes the in vitro metabolic stability data for this compound dicloacetate and Loteprednol etabonate in human plasma:

| Compound | In vitro Half-life in Human Plasma (hours) |

| This compound dicloacetate | 1.35 ± 0.08 nih.govnih.gov |

| Loteprednol etabonate | 12.07 ± 0.52 nih.govnih.gov |

Strategies for Enhancing Receptor Selectivity and Potency through Chemical Design

Enhancing receptor selectivity and potency is a key objective in the chemical design of this compound analogs, balanced with the requirement for rapid metabolic inactivation. nih.govnih.govnih.gov Chemical modifications to the corticosteroid structure are strategically employed to optimize the interaction with the glucocorticoid receptor (GR). nih.govfishersci.com

Fluorination at the 6α and 9α positions is a well-established strategy to increase the potency and selectivity of corticosteroids for the glucocorticoid receptor. nih.govnih.govmims.com This is observed in several potent corticosteroids, including some soft steroid analogs. nih.govnih.gov The presence of the 17α-dichloroacetyl function in this compound dicloacetate is also critical for its activity and contributes to its unique pharmacological profile as a soft corticosteroid. nih.govnih.govnih.gov

The design of soft drugs aims to achieve a high therapeutic index by maximizing local activity while minimizing systemic exposure. nih.govnih.gov This is achieved by incorporating a metabolically labile moiety, such as the ester bonds in this compound dicloacetate, which are readily cleaved by hydrolysis in systemic circulation, leading to inactive metabolites. scribd.comnih.govnih.gov This predictable deactivation mechanism, coupled with structural features that enhance receptor binding and potency at the target site, is central to the design strategy for this compound analogs.

Future Directions in Soft Glucocorticoid Research and Development

Future directions in soft glucocorticoid research and development are focused on further optimizing the therapeutic profile of these compounds and exploring the broader applicability of the "inactive metabolite" concept. nih.govnih.govnih.gov

Exploration of Next-Generation Soft Corticosteroids

The development of next-generation soft corticosteroids involves the exploration of novel structural modifications to enhance potency, improve target tissue delivery, and fine-tune metabolic inactivation profiles. Building upon the knowledge gained from compounds like Loteprednol etabonate and this compound dicloacetate, researchers are investigating analogs with various substituents, particularly at the 6, 9, and 16 positions, to identify compounds with superior properties. nih.govnih.gov The goal is to develop soft corticosteroids that offer even greater efficacy at the site of action with minimal to no systemic side effects. nih.govnih.gov Examples like difluprednate, with its specific modifications enhancing tissue penetration and potency, highlight the ongoing efforts in this area. mims.com

Integration of "Inactive Metabolite" Approach in Other Therapeutic Areas

The fundamental principle behind soft drug design – creating active compounds that are rapidly metabolized to inactive species – is a versatile strategy with potential applications beyond corticosteroids. scribd.comnih.gov This "inactive metabolite" approach can be integrated into drug discovery programs for various therapeutic areas where localized activity and minimized systemic exposure are desired. scribd.comnih.gov By designing molecules with built-in deactivation mechanisms, it may be possible to improve the therapeutic index and safety profile of drugs targeting a range of diseases, reducing the risk of systemic toxicity associated with prolonged exposure to the active compound or the formation of toxic metabolites. nih.govnih.govnih.govnih.gov

Q & A

Q. How should preclinical studies be designed to evaluate Etiprednol’s efficacy in inflammatory models?

Q. What steps ensure validation of biochemical assays for studying this compound’s mechanism of action?

- Methodological Answer: Validate assays (e.g., NF-κB inhibition or glucocorticoid receptor binding) by:

Q. Which statistical methods are appropriate for analyzing initial efficacy data from this compound studies?

- Methodological Answer: Use parametric tests (t-tests, ANOVA) for normally distributed data, non-parametric tests (Mann-Whitney U) for skewed data, and survival analysis (Kaplan-Meier) for longitudinal studies. Pre-specify primary endpoints and adjust for multiple comparisons (e.g., Bonferroni correction). Report effect sizes and 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

- Methodological Answer: Conduct sensitivity analyses to assess variables like dosing regimen, bioanalytical methods (e.g., HPLC vs. LC-MS), or species-specific metabolism. Compare area under the curve (AUC) and half-life values under standardized conditions. Use meta-regression to explore heterogeneity in study designs (e.g., fasting vs. fed states) .

Q. What experimental strategies optimize this compound’s formulation for enhanced bioavailability?

- Methodological Answer: Employ design of experiments (DoE) to test excipient combinations (e.g., cyclodextrins for solubility). Assess in vitro-in vivo correlation (IVIVC) using dissolution testing and pharmacokinetic studies. Characterize physicochemical properties (e.g., logP, crystal structure) to guide salt or prodrug development .

Q. How can biomarkers be identified to evaluate this compound’s long-term effects in chronic disease models?

- Methodological Answer: Use longitudinal omics approaches (proteomics, metabolomics) in target tissues (e.g., liver, synovium). Apply machine learning to distinguish this compound-specific biomarkers from background noise. Validate candidates via siRNA knockdown or recombinant protein rescue experiments .

Data Contradiction and Analysis

Q. What methodologies address conflicting results in this compound’s dose-response relationships?

Q. How should researchers handle missing data in this compound’s clinical trial datasets?

- Methodological Answer: Apply multiple imputation (e.g., MICE algorithm) for <20% missingness, or use mixed-effects models for longitudinal data. Conduct sensitivity analyses comparing complete-case vs. imputed datasets. Pre-specify handling methods in the statistical analysis plan (SAP) .

Research Design and Reporting

Q. What criteria define rigorous reporting of this compound’s toxicology studies?

Q. How can researchers ensure reproducibility in this compound’s pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.